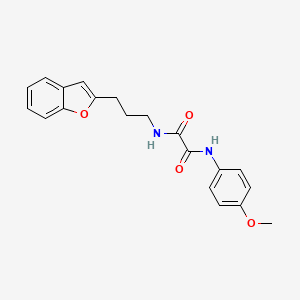![molecular formula C17H20N2O3 B2824321 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine CAS No. 2309554-80-9](/img/structure/B2824321.png)
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine is a complex organic compound that features a benzofuran moiety, an azetidine ring, and a pyrrolidine ring. The presence of these structural elements suggests potential applications in various fields, including medicinal chemistry and materials science. Benzofuran derivatives are known for their diverse biological activities, making this compound a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the condensation of 1-(7-methoxy-1-benzofuran-2-yl)ethanone with appropriate aldehydes in a basic medium . The azetidine ring can be introduced through cyclization reactions, often involving azetidinone intermediates. The final step usually involves the coupling of the azetidine derivative with pyrrolidine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield phenol derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzofuran moiety is known to interact with DNA and proteins, potentially leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1-(7-methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one: This compound also features a benzofuran ring and has been studied for its optical and conductive properties.
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
Uniqueness
1-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]pyrrolidine is unique due to the combination of its structural elements, which may confer distinct biological and chemical properties
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-6-4-5-12-9-15(22-16(12)14)17(20)19-10-13(11-19)18-7-2-3-8-18/h4-6,9,13H,2-3,7-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXRRPPWKOAOKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2824238.png)
![2-[(4-Bromophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2824242.png)
![1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2824243.png)
![2-Methyl-6-{3-[(pyrimidin-2-yloxy)methyl]piperidine-1-carbonyl}-2,3-dihydropyridazin-3-one](/img/structure/B2824244.png)
![rac-methyl(1R,3s)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylatehydrochloride](/img/structure/B2824245.png)



![2-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2824252.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methyl-1,2,4-oxadiazol-3-yl)acetamide](/img/structure/B2824256.png)



